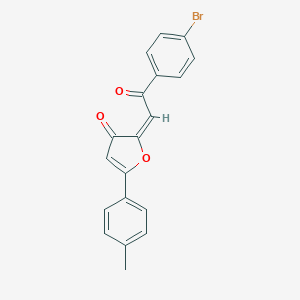![molecular formula C19H22N2O2 B236374 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide, also known as DPA-714, is a novel small molecule ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane. TSPO is a promising therapeutic target for a variety of diseases, including neurodegenerative disorders, cancer, and inflammation. In
Mécanisme D'action
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide binds to the TSPO in the outer mitochondrial membrane, which is involved in a variety of cellular processes, including energy production, calcium homeostasis, and apoptosis. TSPO is also upregulated in response to cellular stress, such as inflammation and oxidative damage. By binding to TSPO, N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide may modulate these cellular processes and protect against cellular damage.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, protect against oxidative damage, and improve cognitive function. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its specificity for TSPO, which allows for targeted modulation of cellular processes. However, one limitation of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its relatively low affinity for TSPO compared to other ligands, which may limit its effectiveness in certain applications.
Orientations Futures
There are many potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide may also have applications in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide and to optimize its efficacy and specificity for TSPO.
Méthodes De Synthèse
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide involves the reaction of 4-amino-2-methylphenol with 2,2-dimethylpropanoyl chloride to form 4-(2,2-dimethylpropanoylamino)-2-methylphenol. This intermediate is then reacted with benzoyl chloride to produce N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has also been investigated for its anti-inflammatory properties, as well as its potential use in cancer therapy.
Propriétés
Nom du produit |
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[4-(2,2-dimethylpropanoylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13-12-15(20-18(23)19(2,3)4)10-11-16(13)21-17(22)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clé InChI |
SWIBKCNSOVHTFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)


![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
